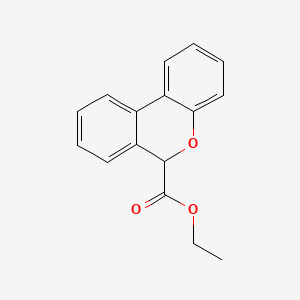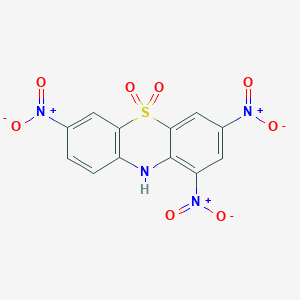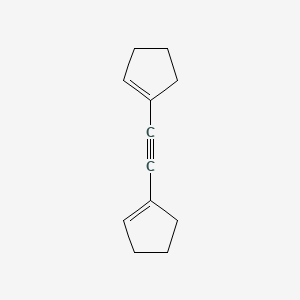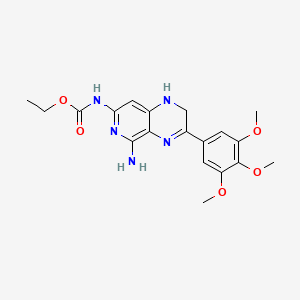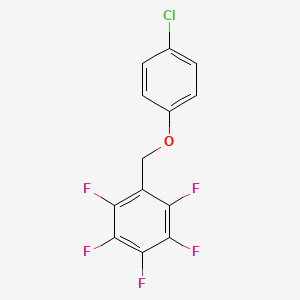![molecular formula C15H9F13O2S B14417752 1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene CAS No. 86525-51-1](/img/structure/B14417752.png)
1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a methyl group and a sulfonyl group attached to a highly fluorinated hexane chain. This compound is notable for its high chemical stability and unique reactivity due to the presence of multiple fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene typically involves multiple steps:
Formation of the Fluorinated Hexane Sulfonyl Group: This step involves the reaction of hexane with fluorine gas under controlled conditions to introduce the fluorine atoms. The resulting perfluorohexane is then reacted with sulfur trioxide to form the sulfonyl fluoride derivative.
Attachment to the Benzene Ring: The sulfonyl fluoride derivative is then reacted with a benzene derivative under Friedel-Crafts alkylation conditions to attach the sulfonyl group to the benzene ring.
Introduction of the Ethenyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like amines (NH₃) or thiols (RSH) in the presence of a base.
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene has several applications in scientific research:
Biology: Studied for its potential as a bioactive molecule due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its high chemical stability and low surface tension.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the inhibition of specific enzymes or receptors, affecting various biochemical pathways. The compound’s high stability and resistance to metabolic degradation make it a valuable tool in studying long-term biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene: can be compared with other fluorinated benzene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its high fluorine content, which imparts exceptional chemical stability and unique reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
86525-51-1 |
|---|---|
Formule moléculaire |
C15H9F13O2S |
Poids moléculaire |
500.28 g/mol |
Nom IUPAC |
1-methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)ethenyl]benzene |
InChI |
InChI=1S/C15H9F13O2S/c1-8-2-4-9(5-3-8)6-7-31(29,30)15(27,28)13(22,23)11(18,19)10(16,17)12(20,21)14(24,25)26/h2-7H,1H3 |
Clé InChI |
ZNMBSYHEOLVZLE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=CS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-lambda~2~-stannane](/img/structure/B14417670.png)
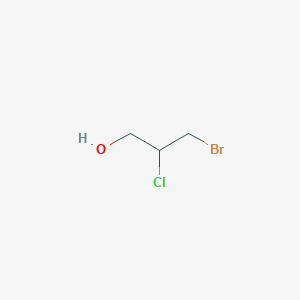
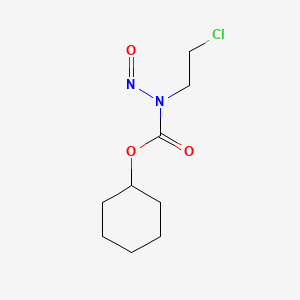
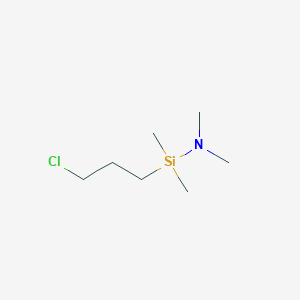
![3,7-Dichloro-5H-dibenz[b,f]azepine](/img/structure/B14417683.png)

